zj43 - 723331-20-2

zj43

Catalog Number: EVT-387336
CAS Number: 723331-20-2
Molecular Formula: C12H20N2O7
Molecular Weight: 304.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid, widely known as ZJ43, is a synthetically derived compound primarily recognized for its role in modulating neurotransmitter activity within the mammalian nervous system. [] https://www.semanticscholar.org/paper/e2838cd5f615e367147ada57eafa57d4ce9c6143 [] https://www.semanticscholar.org/paper/639bb3a45bec4583fe4d1a50de969f7e18590234 ZJ43 functions as a potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme responsible for the inactivation of the neurotransmitter N-acetylaspartylglutamate (NAAG). [] https://www.semanticscholar.org/paper/e2838cd5f615e367147ada57eafa57d4ce9c6143 By inhibiting GCPII, ZJ43 indirectly increases the concentration of NAAG in the synaptic cleft, thereby enhancing the activation of group II metabotropic glutamate receptors (mGluRs), particularly mGluR3. [] https://www.semanticscholar.org/paper/9fcd0327ec14e5dd9d49fad51ee1b10391250da6 This modulation of neurotransmitter activity makes ZJ43 a valuable tool in investigating neurological processes and has prompted its exploration as a potential therapeutic agent for various neurological disorders.

Mechanism of Action

ZJ43 exerts its effects by inhibiting the enzymatic activity of glutamate carboxypeptidase II (GCPII). [] https://www.semanticscholar.org/paper/e2838cd5f615e367147ada57eafa57d4ce9c6143 GCPII, also known as NAALADase, is responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG) into glutamate and N-acetylaspartate (NAA). [] https://www.semanticscholar.org/paper/9fcd0327ec14e5dd9d49fad51ee1b10391250da6 By inhibiting GCPII, ZJ43 prevents the breakdown of NAAG, leading to an increase in its extracellular concentration. [] https://www.semanticscholar.org/paper/bbd93e278f10bb086a81e6bce583390c793faf79 NAAG acts as an agonist at group II mGluRs, particularly mGluR3, located pre-synaptically. [] https://www.semanticscholar.org/paper/0489419ce26a56be293e84a40f7207d632d7b499 Activation of these receptors leads to the inhibition of glutamate release from pre-synaptic neurons. [] https://www.semanticscholar.org/paper/9fcd0327ec14e5dd9d49fad51ee1b10391250da6 Therefore, by increasing NAAG levels, ZJ43 indirectly reduces glutamate transmission, contributing to its observed effects on various neurological processes.

Applications
  • Animal Models of Schizophrenia: ZJ43 has shown promising results in reducing behavioral abnormalities in animal models of schizophrenia. [] https://www.semanticscholar.org/paper/e2838cd5f615e367147ada57eafa57d4ce9c6143 It significantly reduces phencyclidine (PCP)-induced motor activation, stereotypy, and head movements, which are characteristic symptoms observed in schizophrenia models. [] https://www.semanticscholar.org/paper/9fcd0327ec14e5dd9d49fad51ee1b10391250da6 These effects are mediated through the activation of group II mGluRs, suggesting a potential therapeutic target for schizophrenia treatment.
  • Pain Management: ZJ43 displays analgesic effects in various pain models, including inflammatory, neuropathic, and bone cancer pain. [] https://www.semanticscholar.org/paper/639bb3a45bec4583fe4d1a50de969f7e18590234 [] https://www.semanticscholar.org/paper/ab5f8f666edca39af61cc17bab7cea040bdced79 In these models, ZJ43 effectively reduces pain responses, potentially by modulating glutamate transmission and inhibiting pain signaling pathways.
  • Traumatic Brain Injury (TBI): Studies have shown that ZJ43 exhibits neuroprotective effects following TBI in rats. [] https://www.semanticscholar.org/paper/9f923990a6fce2c131e90d45664fef53d3c30438 It significantly reduces neuronal degeneration and astrocyte damage, likely by attenuating glutamate excitotoxicity, a major contributor to secondary brain damage after TBI.

N-Acetylaspartylglutamate (NAAG)

Compound Description: N-Acetylaspartylglutamate (NAAG) is a neuropeptide found in high concentrations in the mammalian nervous system. It acts as an agonist at group II metabotropic glutamate receptors (mGluRs), specifically mGluR3. [, , , , , , , , , , , , ] NAAG is involved in regulating synaptic transmission and plasticity, and its dysregulation has been implicated in various neurological and psychiatric disorders.

Relevance: ZJ43 is a potent inhibitor of glutamate carboxypeptidase II (GCPII), the enzyme responsible for the hydrolysis of NAAG. [, ] By inhibiting GCPII, ZJ43 increases the synaptic concentration of NAAG, thereby enhancing its effects on mGluR3. This interaction forms the basis for the therapeutic potential of ZJ43 in conditions like schizophrenia and pain.

2-(phosphonomethyl)pentane-1,5-dioic acid (2-PMPA)

Compound Description: 2-(phosphonomethyl)pentane-1,5-dioic acid (2-PMPA) is another potent inhibitor of glutamate carboxypeptidase II (GCPII), similar to ZJ43. [, , , , , , , ] It also exhibits analgesic properties in animal models of pain, presumably by increasing synaptic NAAG levels.

Relevance: 2-PMPA shares a similar mechanism of action with ZJ43, both acting as NAAG peptidase inhibitors. [] This makes 2-PMPA a valuable tool for studying the role of NAAG and GCPII in various physiological and pathological conditions.

LY341495

Compound Description: LY341495 is a selective antagonist of group II metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. [, , , , , ] It is commonly used to investigate the role of these receptors in various physiological processes and disease models.

Relevance: LY341495 is often used in conjunction with ZJ43 in studies to confirm that the effects of ZJ43 are mediated through mGluR3 activation. [, , ] By blocking the action of mGluR2/3, LY341495 can reverse or attenuate the effects of ZJ43, providing evidence for the involvement of these receptors.

Relevance: ZJ43, through its ability to enhance NAAG signaling, has been shown to reduce glutamate release in the brain. [, , , ] This effect on glutamate levels contributes to the neuroprotective potential of ZJ43 in conditions associated with glutamate excitotoxicity.

SLx-3095-1 and APDC

Compound Description: SLx-3095-1 and APDC are both agonists of group II metabotropic glutamate receptors (mGluRs). [] While their specific binding profiles may differ, they exert their effects by activating these receptors.

Relevance: These compounds are relevant to ZJ43 because they demonstrate the therapeutic potential of targeting mGluRs, particularly mGluR3, in the context of pain. [] ZJ43, by increasing endogenous NAAG levels, indirectly activates mGluR3, offering a potential therapeutic advantage over direct mGluR agonists.

Kainic Acid, Domoic Acid, and NMDA

Compound Description: Kainic acid, domoic acid, and NMDA (N-methyl-D-aspartate) are all glutamate analogs known for their excitotoxic properties. [] They act as potent agonists at different subtypes of glutamate receptors, leading to excessive neuronal excitation and potentially neuronal death.

Relevance: These excitotoxins are relevant to ZJ43 because they highlight the potential role of ABCC5, a transporter inhibited by ZJ43, in regulating brain levels of glutamate and its analogs. [] While ZJ43 itself inhibits GCPII, its potential interactions with ABCC5 might influence the clearance of these excitotoxins from the brain, potentially contributing to its neuroprotective effects.

[177Lu]Lu-PSMA-ALB-56

Compound Description: [177Lu]Lu-PSMA-ALB-56 is a radiolabeled albumin-binding PSMA (prostate-specific membrane antigen) ligand used for targeted radiotherapy of prostate cancer. [] It binds to PSMA expressed on prostate cancer cells, delivering a radioactive payload for tumor cell killing.

Relevance: ZJ43 is structurally similar to known PSMA inhibitors. [] Research has explored the use of ZJ43 and other PSMA inhibitors like 2-PMPA as blocking agents to reduce kidney uptake of [177Lu]Lu-PSMA-ALB-56 and improve its tumor-targeting specificity.

PSMA-11

Compound Description: PSMA-11 is a small-molecule inhibitor of PSMA used in both imaging and therapy of prostate cancer. [] It exhibits high binding affinity to PSMA and is commonly used as a targeting ligand in various diagnostic and therapeutic applications.

Relevance: Similar to ZJ43, PSMA-11 binds to PSMA. [] Studies have explored the use of PSMA-11 as a blocking agent to reduce kidney uptake of radiolabeled PSMA ligands, suggesting a potential for ZJ43 to be investigated in a similar capacity.

DKFZ-PSMA-617

Compound Description: DKFZ-PSMA-617 is a small-molecule ligand that specifically targets PSMA. [, ] It exhibits high affinity and specificity for PSMA and serves as a foundation for developing various imaging and therapeutic agents for prostate cancer.

Relevance: DKFZ-PSMA-617 is relevant to ZJ43 as it highlights the importance of targeting PSMA in prostate cancer. [] The research utilizing DKFZ-PSMA-617 emphasizes the potential for ZJ43, with its ability to be radiolabeled and its PSMA-inhibitory properties, to be further investigated as a potential imaging agent for prostate cancer.

Properties

CAS Number

723331-20-2

Product Name

ZJ 43

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid

Molecular Formula

C12H20N2O7

Molecular Weight

304.30 g/mol

InChI

InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1

InChI Key

BSGWCSGMXAVYRT-YUMQZZPRSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Synonyms

N-[[[(1S)-1-Carboxy-3-methylbutyl]amino]carbonyl]-L-glutamic Acid

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.